molecular formula C19H29N3O B486111 1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane CAS No. 825607-22-5

1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane

Cat. No.: B486111
CAS No.: 825607-22-5
M. Wt: 315.5g/mol
InChI Key: IFFCGQDPAZYTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dimethylphenyl group and an azepane ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane typically involves the reaction of 2,6-dimethylphenylpiperazine with azepane-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is typically subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}hexane
  • 1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}octane

Uniqueness

1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the piperazine and azepane rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

azepan-1-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-16-8-7-9-17(2)18(16)20-12-14-22(15-13-20)19(23)21-10-5-3-4-6-11-21/h7-9H,3-6,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFCGQDPAZYTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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